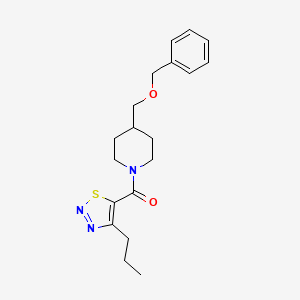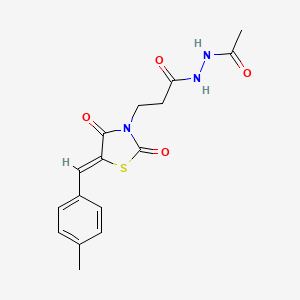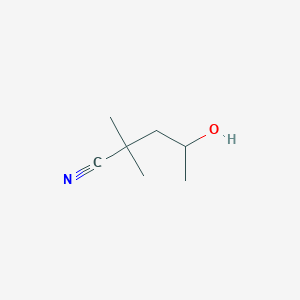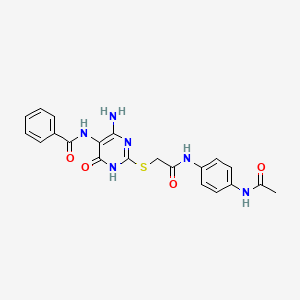
(4-((Benzyloxy)methyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((Benzyloxy)methyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a chemical compound that has attracted attention in the field of scientific research due to its potential applications in medicine and pharmacology. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. In
Aplicaciones Científicas De Investigación
Structural Characterization and Theoretical Calculations
- The synthesis and structural characterization of piperidin-4-yl methanone derivatives have been extensively studied. For example, a compound with a similar structure was characterized by spectroscopic techniques and single crystal X-ray diffraction studies, revealing the piperidine ring adopts a chair conformation and exhibits both inter and intra-molecular hydrogen bonds. Theoretical calculations, including density functional theory (DFT), were employed to optimize the structural coordinates, further substantiating the experimental findings. This research underscores the significance of detailed structural analysis in understanding the chemical and physical properties of such compounds (Karthik et al., 2021).
Molecular Aggregation and Solvent Effects
- Studies on similar thiadiazolyl derivatives have explored the effects of solvent on molecular aggregation, indicating significant differences in fluorescence emission spectra and circular dichroism (CD) spectra in various solvents. This suggests that the substituent group structure on the molecule significantly affects aggregation interactions, a critical factor in designing compounds with specific optical properties for applications in material science and photophysics (Matwijczuk et al., 2016).
Antimicrobial Activity
- The antimicrobial activity of piperidin-4-yl methanone oxime derivatives, which share a core structure with the compound of interest, was evaluated against various pathogenic bacterial and fungal strains. Certain derivatives exhibited significant antimicrobial activity, highlighting the potential of such compounds in the development of new antimicrobial agents. This research points to the broader applicability of piperidinyl methanone derivatives in addressing resistance to existing antimicrobial drugs (Mallesha & Mohana, 2014).
Synthesis and Optimization for Biological Activities
- The synthesis and optimization of biological activities in a series of compounds involving piperidinyl methanone structures have been a focus of research, aiming at identifying novel therapeutic agents. For instance, derivatives exhibiting potent antitubercular activity were synthesized, with some showing significant efficacy against Mycobacterium tuberculosis strains, including multidrug-resistant strains. These studies underscore the importance of structural modification and optimization in enhancing biological activity and developing effective therapeutic agents (Bisht et al., 2010).
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Mode of Action
Given the presence of a piperidine moiety, it is possible that this compound may interact with its targets in a manner similar to other piperidine derivatives . .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . .
Propiedades
IUPAC Name |
[4-(phenylmethoxymethyl)piperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-2-6-17-18(25-21-20-17)19(23)22-11-9-16(10-12-22)14-24-13-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBHFVAISWVXEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(CC2)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2473864.png)
![N-benzyl-2-[5-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2473865.png)


![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-4-quinolinecarboxylic acid](/img/structure/B2473869.png)

![N-(3-chloro-4-fluorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2473871.png)

![7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2473876.png)
![1-Oxa-8-Azaspiro[4.5]Decan-3-Ol Hydrochloride](/img/structure/B2473880.png)
![(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2473883.png)

![Methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}amino)thiophene-2-carboxylate](/img/structure/B2473885.png)